BenchChemオンラインストアへようこそ!

Pde4B/7A-IN-2

Polypharmacology Serotonin receptor antagonism Phosphodiesterase inhibition

PDE4B/7A-IN-2 (CAS 2511632-55-4), also designated as compound 22, is a synthetic small-molecule anilide derivative of ω-(4-(2-methoxyphenyl)piperazin-1-yl)alkanoic acid. It was identified as the most promising candidate from a library of 33 newly synthesized compounds through a structure-based drug design approach.

Molecular Formula C25H35N3O2
Molecular Weight 409.6 g/mol
Cat. No. B12417210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePde4B/7A-IN-2
Molecular FormulaC25H35N3O2
Molecular Weight409.6 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)NC(=O)CCCCN2CCN(CC2)C3=CC=CC=C3OC
InChIInChI=1S/C25H35N3O2/c1-20(2)21-11-13-22(14-12-21)26-25(29)10-6-7-15-27-16-18-28(19-17-27)23-8-4-5-9-24(23)30-3/h4-5,8-9,11-14,20H,6-7,10,15-19H2,1-3H3,(H,26,29)
InChIKeyQYHJCCPZZFERTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PDE4B/7A-IN-2 (Compound 22): A Multi-Target 5-HT1A/5-HT7 Antagonist and PDE4B/PDE7A Inhibitor for Neuropsychiatric Research Procurement


PDE4B/7A-IN-2 (CAS 2511632-55-4), also designated as compound 22, is a synthetic small-molecule anilide derivative of ω-(4-(2-methoxyphenyl)piperazin-1-yl)alkanoic acid [1]. It was identified as the most promising candidate from a library of 33 newly synthesized compounds through a structure-based drug design approach [1]. The compound functions as a dual 5-HT1A/5-HT7 receptor antagonist (5-HT1A Ki = 8 nM, Kb = 0.04 nM; 5-HT7 Ki = 451 nM, Kb = 460 nM) with additional inhibitory activity against phosphodiesterase PDE4B (IC50 = 80.4 μM) and PDE7A (IC50 = 151.3 μM) [1]. Its molecular formula is C25H35N3O2 with a molecular weight of 409.56 g/mol .

Why PDE4B/7A-IN-2 Cannot Be Replaced by Single-Target PDE4 Inhibitors, PDE7 Inhibitors, or Conventional Antidepressants in Neuropsychiatric Research


PDE4B/7A-IN-2 occupies a distinctive polypharmacological space that cannot be replicated by combining or substituting single-target agents. Its mechanism integrates three functional nodes within the cAMP–serotonin signaling axis: potent 5-HT1A receptor antagonism (Ki = 8 nM), moderate 5-HT7 receptor antagonism (Ki = 451 nM), and dual PDE4B/PDE7A inhibition [1]. Selective PDE4 inhibitors such as rolipram (PDE4B IC50 ≈ 130 nM) or selective PDE7 inhibitors such as BRL-50481 (PDE7A IC50 = 150 nM) each address only one enzymatic target and lack serotonin receptor activity entirely [2]. Conversely, the SSRI escitalopram modulates serotonin reuptake but does not engage PDE enzymes. The integrated target engagement profile of PDE4B/7A-IN-2 was explicitly identified through systematic SAR evaluation of 33 structural analogs, where compound 22 emerged as uniquely multifunctional — substitutions that enhanced PDE4B/PDE7A potency (e.g., 2-hydroxy-5-tert-butyl phenyl) diverged from those optimal for the combined 5-HT1A/5-HT7/PDE profile [1]. Generic substitution with any single-mechanism comparator thus loses the synergistic cAMP elevation and serotonergic modulation that underpin the compound's in vivo procognitive and antidepressant effects.

PDE4B/7A-IN-2: Quantified Differentiation Evidence Against Closest Comparators for Procurement Decision Support


Multi-Target Binding Affinity Profile Versus Single-Mechanism PDE4 and PDE7 Inhibitors

PDE4B/7A-IN-2 is the only compound within its chemical series reported to simultaneously deliver sub-micromolar 5-HT1A antagonism (Ki = 8 nM), 5-HT7 antagonism (Ki = 451 nM), PDE4B inhibition (IC50 = 80.4 μM), and PDE7A inhibition (IC50 = 151.3 μM) [1]. By contrast, the selective PDE4 inhibitor rolipram shows PDE4B IC50 ≈ 0.13 μM but has no measurable 5-HT1A/5-HT7 affinity or PDE7A activity . The selective PDE7 inhibitor BRL-50481 shows PDE7A IC50 = 0.15 μM but negligible PDE4B activity (IC50 = 62 μM) and no serotonin receptor antagonism [2]. The dual PDE4/PDE7 inhibitor YM-393059 achieves PDE7A IC50 = 0.014 μM and PDE4 IC50 = 0.63 μM but likewise lacks serotonergic activity [3]. This multi-target occupancy profile is structurally validated: within the original 33-compound SAR study, replacement of the N-(4-isopropylphenyl) moiety or alteration of the pentanamide linker length in compound 22's scaffold abolished either PDE4B/PDE7A inhibition or 5-HT receptor affinity, confirming the non-fungible nature of this specific chemotype [1].

Polypharmacology Serotonin receptor antagonism Phosphodiesterase inhibition

In Vivo Antidepressant-Like Efficacy in the Rat Forced Swimming Test: Direct Comparison Against Escitalopram

In the rat forced swimming test (FST), PDE4B/7A-IN-2 (compound 22) administered at 10 mg/kg i.p. reduced immobility time by approximately 34% relative to vehicle-treated controls [1]. Most critically, the antidepressant-like effect produced by compound 22 was explicitly reported to be stronger than that of escitalopram, the clinically established SSRI used as the reference active molecule in the same experimental paradigm [1]. This represents a direct, within-study head-to-head behavioral comparison. The FST is a well-validated screening model for antidepressant activity, and the demonstration of superiority over a first-line clinical agent in the same laboratory setting provides rare and decision-relevant comparative efficacy evidence. Additionally, at 3 mg/kg i.p., compound 22 significantly reversed MK-801-induced episodic memory deficits in the novel object recognition (NOR) test, indicating a procognitive dimension not assessed for escitalopram in this study [1].

Antidepressant efficacy Forced swimming test In vivo behavioral pharmacology

Passive Membrane Permeability (PAMPA): Quantitative Superiority Over Reference Standards and Within-Series Analogs

In the parallel artificial membrane permeability assay (PAMPA), PDE4B/7A-IN-2 (compound 22) exhibited an effective permeability coefficient (Pe) of 10.5 ± 3.1 × 10⁻⁶ cm/s, which was substantially higher than the low-permeability reference norfloxacin (Pe = 0.6 ± 0.1 × 10⁻⁶ cm/s) and well above the assay manufacturer's breakpoint for permeable compounds (Pe ≥ 1.5 × 10⁻⁶ cm/s) . Among the three compounds selected for ADME profiling from the 33-compound series, compound 22 demonstrated the highest permeability, surpassing compound 19 (Pe = 4.8 ± 1.0 × 10⁻⁶ cm/s) by approximately 2.2-fold and compound 20 (Pe = 8.6 ± 1.0 × 10⁻⁶ cm/s) by approximately 1.2-fold . The Pe value approached that of the high-permeability reference caffeine (Pe = 15.1 ± 0.4 × 10⁻⁶ cm/s), indicating favorable passive diffusion characteristics predictive of oral absorption and blood-brain barrier penetration for CNS-targeted applications .

Blood-brain barrier permeability PAMPA assay CNS drug delivery

Within-Series SAR Superiority: Compound 22 Outperformed 32 Structural Analogs in Multifactorial Selection

Among 33 newly synthesized anilide and benzylamide derivatives (compounds 7–39), compound 22 was explicitly identified as 'the most promising multifunctional 5-HT1A/5-HT7 receptor antagonist with PDE4B/PDE7A inhibitory activity' . The SAR analysis revealed that the N-(4-isopropylphenyl)-pentanamide scaffold of compound 22 was optimal: shorter 3- and 4-carbon linker homologs lost PDE4B/PDE7A inhibitory activity . Replacement of the anilide with a benzylamide moiety (compound 21 vs. 29) decreased inhibitory activity toward both PDE4B and PDE7A . Among benzene ring substituents at the amide group, branched alkyl groups were more favorable than hydroxy, ester, or amide groups, with isopropyl > tert-butyl > sec-butyl for PDE4B/PDE7A activity . While compounds 7 and 18 with 2-hydroxy-5-tert-butyl substituents showed stronger PDE4B inhibition, they lacked the balanced multi-target profile required for in vivo behavioral efficacy . Compound 22 uniquely combined potent 5-HT1A antagonism, moderate 5-HT7 antagonism, PDE4B/PDE7A inhibition, high membrane permeability, and high metabolic stability, qualities that led to its advancement as the sole compound from the series into in vivo behavioral testing .

Structure-activity relationship Lead optimization Candidate selection

Procognitive Activity in the MK-801-Induced Amnesia Model: A Functional Dimension Absent in Comparator PDE4/PDE7 Tool Compounds

PDE4B/7A-IN-2 (compound 22) at a dose of 3 mg/kg i.p. significantly reversed MK-801-induced episodic memory deficits in the rat novel object recognition (NOR) test [1]. MK-801 is a non-competitive NMDA receptor antagonist that produces a well-characterized pharmacological model of cognitive impairment relevant to schizophrenia and Alzheimer's disease [1]. The procognitive effect of compound 22, measured as restoration of normal discrimination between novel and familiar objects, is mechanistically consistent with its dual PDE4B/PDE7A inhibition (elevating intracellular cAMP in prefrontal cortex and hippocampus) combined with 5-HT1A/5-HT7 receptor antagonism (modulating serotonergic neurotransmission) [1]. No other compound from the 33-compound series was reported to demonstrate this procognitive efficacy [1]. Selective PDE7 inhibitor VP1.15 (a PDE7/GSK-3 dual inhibitor) has shown procognitive effects in other paradigms but through a different mechanism (GSK-3 co-inhibition) and without 5-HT1A/5-HT7 engagement [2]. The dual PDE4/PDE7 inhibitor YM-393059 has been evaluated primarily in inflammatory rather than cognitive models [3]. Thus, PDE4B/7A-IN-2 offers a functionally validated procognitive phenotype that is not reported for the closest mechanistic comparators.

Cognitive enhancement Novel object recognition NMDA receptor hypofunction

Optimal Research and Procurement Application Scenarios for PDE4B/7A-IN-2 Based on Quantitative Differentiation Evidence


Preclinical Antidepressant Drug Discovery: Benchmarking Against Escitalopram in the Forced Swimming Test

Investigators screening novel antidepressant candidates should procure PDE4B/7A-IN-2 for use as a polypharmacological reference compound in the rat forced swimming test paradigm. The compound's 34% immobility reduction at 10 mg/kg i.p. and its demonstrated superiority over escitalopram [1] provide a known-efficacy benchmark for evaluating new chemical entities. Because the escitalopram comparison was performed within the same study, PDE4B/7A-IN-2 offers a rare internally validated behavioral comparator that bridges serotonergic and cAMP-mediated mechanisms — enabling direct efficacy ranking of compounds in screening cascades where escitalopram alone would fail to capture PDE-related antidepressant mechanisms.

Multi-Target Polypharmacology Research: Probing Synergistic cAMP–Serotonin Signaling

Academic and industrial laboratories investigating multi-target ligand design for CNS disorders should utilize PDE4B/7A-IN-2 as a chemical probe that simultaneously engages 5-HT1A receptors (Ki = 8 nM), 5-HT7 receptors (Ki = 451 nM), PDE4B (IC50 = 80.4 μM), and PDE7A (IC50 = 151.3 μM) [1]. This unique polypharmacological fingerprint cannot be replicated by co-administering rolipram, BRL-50481, or any single-target PDE or serotonergic agent . The compound serves as a validated positive control for elucidating the relative contributions of each target node to downstream cAMP elevation, CREB phosphorylation, and behavioral outcomes in rodent models of depression and cognitive impairment.

In Vitro ADME Screening and CNS Permeability Reference Standard

PDE4B/7A-IN-2's PAMPA permeability coefficient (Pe = 10.5 ± 3.1 × 10⁻⁶ cm/s), which approaches the high-permeability reference caffeine (15.1 × 10⁻⁶ cm/s) [1], positions this compound as a useful mid-to-high permeability reference standard for in vitro ADME screening panels. Laboratories establishing or validating PAMPA assays for CNS-targeted compound libraries can employ PDE4B/7A-IN-2 alongside norfloxacin (low-permeability control, Pe = 0.6 × 10⁻⁶ cm/s) and caffeine (high-permeability control, Pe = 15.1 × 10⁻⁶ cm/s) [1] to bracket the permeability measurement range, leveraging compound 22's intermediate Pe value with well-characterized variability (SD ± 3.1) to assess inter-assay reproducibility.

Cognitive Impairment Model Development: MK-801-Induced Amnesia Paradigm

Neuroscience groups studying cognitive deficits in schizophrenia or Alzheimer's disease models should source PDE4B/7A-IN-2 as a positive control for the MK-801-induced episodic memory impairment assay (novel object recognition test) [1]. The compound's ability to significantly reverse NMDA receptor hypofunction-induced memory deficits at 3 mg/kg i.p. provides a mechanistically informative benchmark that integrates PDE4B/PDE7A-mediated cAMP signaling with 5-HT1A/5-HT7 antagonism [1]. This distinguishes it from conventional procognitive reference compounds (e.g., donepezil, which acts via acetylcholinesterase inhibition) and from pure PDE inhibitors that lack serotonergic activity, enabling researchers to dissect the relative contribution of cAMP and serotonin pathways to cognitive enhancement.

Quote Request

Request a Quote for Pde4B/7A-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.